molecular formula C18H30O3 B120799 2-[2-(4-Octylphenoxy)ethoxy]ethanol CAS No. 51437-90-2

2-[2-(4-Octylphenoxy)ethoxy]ethanol

Cat. No.: B120799
CAS No.: 51437-90-2
M. Wt: 294.4 g/mol
InChI Key: NMTRTIUWHYPKTQ-UHFFFAOYSA-N
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Description

2-[2-(4-Octylphenoxy)ethoxy]ethanol is an organic compound with the molecular formula C20H34O4. It is a member of the class of compounds known as alkylphenol ethoxylates, which are widely used as surfactants in various industrial applications. This compound is characterized by the presence of an octyl group attached to a phenoxyethanol backbone, making it a versatile chemical with numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Octylphenoxy)ethoxy]ethanol typically involves the ethoxylation of 4-octylphenol. The process begins with the reaction of 4-octylphenol with ethylene oxide under basic conditions, usually in the presence of a catalyst such as potassium hydroxide. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous feeding of ethylene oxide and 4-octylphenol into the reactor, with the reaction mixture being continuously stirred to ensure uniformity. The product is then purified through distillation or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-Octylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenoxyethanol derivatives.

Scientific Research Applications

2-[2-(4-Octylphenoxy)ethoxy]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

    Biology: Employed in cell culture and molecular biology techniques as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Octylphenoxy)ethoxy]ethanol primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is particularly useful in biological and industrial applications where the solubilization of hydrophobic compounds is required. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to the disruption of cell membranes and solubilization of membrane-bound proteins.

Comparison with Similar Compounds

    Nonylphenol ethoxylates: Similar in structure but with a nonyl group instead of an octyl group.

    Triton X-100: A widely used surfactant with a similar ethoxylated phenol structure but different alkyl chain length.

    Octylphenol ethoxylates: Compounds with varying degrees of ethoxylation, resulting in different surfactant properties.

Uniqueness: 2-[2-(4-Octylphenoxy)ethoxy]ethanol is unique due to its specific octyl group and degree of ethoxylation, which confer distinct surfactant properties. Its balance of hydrophobic and hydrophilic regions makes it particularly effective in solubilizing a wide range of compounds, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-[2-(4-octylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRTIUWHYPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563106
Record name 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-90-2
Record name 4-Octylphenol diethoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51437-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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